![molecular formula C21H19FN4OS B2838928 5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-42-3](/img/structure/B2838928.png)
5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3,4-Dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound known for its intriguing structural features This compound falls under the category of heterocyclic compounds due to the presence of multiple ring systems that are not solely carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves multistep organic synthesis. Key intermediates are first synthesized through stepwise reactions:
Formation of Isoquinoline Intermediate: : Typically synthesized from benzylamine and formaldehyde through a Pictet-Spengler reaction.
Thiazole Ring Construction: : The methylthiazole is often constructed via cyclization reactions involving thioamides and α-bromoacetophenone.
Final Coupling Step: : The 3,4-dihydroisoquinolin intermediate couples with the fluorophenylmethyl intermediate under strong base conditions, usually with potassium carbonate in an aprotic solvent like DMF (Dimethylformamide).
Industrial Production Methods
Industrial-scale production may involve optimized, scalable versions of the laboratory synthesis methods, leveraging continuous flow reactors to improve yield and reduce reaction time. Automation and the use of less toxic reagents help in meeting environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions, typically with oxidants like potassium permanganate or chromium trioxide, targeting the isoquinoline ring.
Reduction: : Reduction of the compound can be performed using hydrogenation over palladium on carbon, focusing on reducing any double bonds or specific functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can be executed, especially on the fluorophenyl ring, using various halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: : Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: : Halogens (Br2, I2), nucleophiles like amines or thiols
Major Products
Oxidation: : Carboxylic acids or ketones
Reduction: : Saturated hydrocarbons or alcohols
Substitution: : Derivatives with varied functional groups like amides, ethers
Scientific Research Applications
Chemistry
Used in studies involving heterocyclic chemistry and the development of new synthetic methodologies.
Biology
Investigated for its potential as a ligand in enzyme inhibition studies, where its structural features can mimic or interfere with biological pathways.
Medicine
Explored for its potential therapeutic properties, particularly in drug discovery programs targeting neurological disorders or cancer.
Industry
Applied in the development of specialty chemicals and materials due to its unique structural attributes.
Mechanism of Action
The mechanism by which 5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. Its multiple ring systems enable strong binding interactions, often inhibiting or modulating biological activity. Pathways involved may include signal transduction and metabolic pathways, depending on the specific application being studied.
Comparison with Similar Compounds
Compared to other similar heterocyclic compounds, this molecule stands out due to:
Structural Complexity: : The unique arrangement of isoquinoline, fluorophenyl, and thiazolotriazol rings.
Versatility in Reactions: : Capability to participate in diverse chemical reactions.
List of Similar Compounds
2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
5-(2-fluorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
2-methylthiazolo[3,2-b][1,2,4]triazol derivatives
This compound's unique structural and chemical properties make it a subject of significant interest across multiple scientific disciplines, ranging from synthetic chemistry to medical research.
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(2-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS/c1-13-23-21-26(24-13)20(27)19(28-21)18(16-8-4-5-9-17(16)22)25-11-10-14-6-2-3-7-15(14)12-25/h2-9,18,27H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVYUWPVYHHOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCC5=CC=CC=C5C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-benzyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2838845.png)
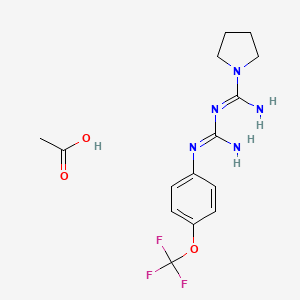
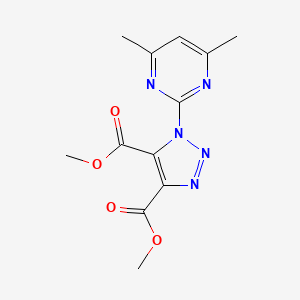
![[2-(Phenylthio)ethyl]amine hydrochloride](/img/structure/B2838853.png)
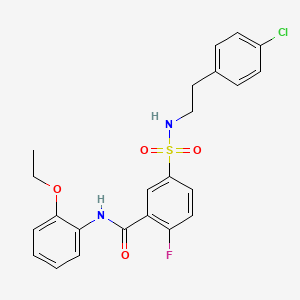
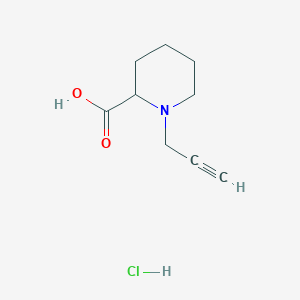
![3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2838856.png)
![2-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2838859.png)
![N-(4-methoxyphenyl)-2-{1'H-spiro[cyclopentane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2838860.png)
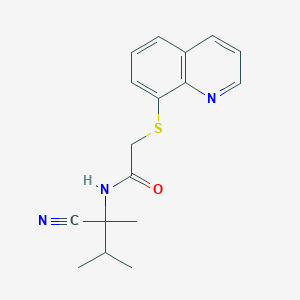
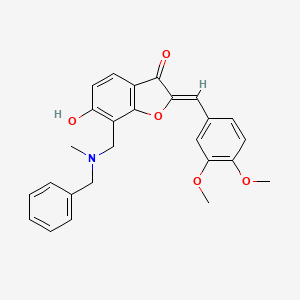
![7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/new.no-structure.jpg)
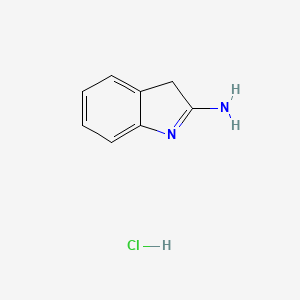
![2-Chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide](/img/structure/B2838867.png)
